molecular formula C10H9NO2S B091787 2-Ethyl-1,3-benzothiazole-6-carboxylic acid CAS No. 17142-85-7

2-Ethyl-1,3-benzothiazole-6-carboxylic acid

Cat. No.: B091787
CAS No.: 17142-85-7
M. Wt: 207.25 g/mol
InChI Key: UYVINKDREZDAEG-UHFFFAOYSA-N
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Description

2-Ethyl-1,3-benzothiazole-6-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H9NO2S and its molecular weight is 207.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anti-inflammatory Activity

Research by Abignente et al. (1983) investigated the synthesis of various compounds including derivatives of ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates and 2-methylimidazo[2,1-b]benzothiazole-3-carboxylates, leading to the creation of acids including 2-ethyl-1,3-benzothiazole-6-carboxylic acid. These compounds were evaluated for their anti-inflammatory, analgesic, and antipyretic activities, as well as ulcerogenic potential (Abignente et al., 1983).

Synthesis of Novel Compounds

Chavan and Pai (2007) synthesized a variety of compounds including this compound. Their study involved the synthesis of N-substituted-3-chloro-2-azetidinones from this acid, which were then screened for antibacterial activity against various microorganisms and antifungal activity against different fungal species (Chavan & Pai, 2007).

Synthesis of Benzothiazole Derivatives

Shafi, Rajesh, and Senthilkumar (2021) reported the synthesis of benzothiazole derivatives including this compound. They focused on creating ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylates, examining their chemical structures and biological properties, particularly their antimicrobial activity (Shafi, Rajesh, & Senthilkumar, 2021).

Application in Synthesis of Carboxylic Acids and Esters

Hussein and McGeary (2014) used ethyl (benzothiazol-2-ylsulfonyl)acetate, a compound related to this compound, for malonic ester-type syntheses of carboxylic acids and esters. Their study demonstrated a new methodology for synthesizing substituted carboxylic acids, showcasing the versatility of benzothiazole derivatives in organic synthesis (Hussein & McGeary, 2014).

Properties

IUPAC Name

2-ethyl-1,3-benzothiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-2-9-11-7-4-3-6(10(12)13)5-8(7)14-9/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVINKDREZDAEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597746
Record name 2-Ethyl-1,3-benzothiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17142-85-7
Record name 2-Ethyl-1,3-benzothiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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